2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
Properties
IUPAC Name |
2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-12-13(6-8-14-9-7-13)16-11(15-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHBUNVSYXXCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of phenylhydrazine with cyclohexanone, followed by cyclization and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(3-Methoxyphenyl) Derivative
- CAS No.: Not explicitly listed (CymitQuimica product) .
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 295.76 g/mol .
- Key Difference : A methoxy group at the 3-position of the phenyl ring increases polarity and molecular weight compared to the unsubstituted phenyl analog.
2-(4-Methoxyphenyl) Derivative
Substituent Variations on the Triazaspiro Core
2-Cyclopropyl-3-methyl Derivative
- CAS No.: 1779125-98-2 .
- Molecular Formula : C₁₁H₁₈ClN₃O
- Molecular Weight : 243.73 g/mol .
- Key Difference : Replacement of phenyl with cyclopropyl and addition of a methyl group reduces molecular weight and hydrophobicity.
- Storage : Requires refrigeration (2–8°C) .
2-Methyl Derivative
Salt Forms and Handling
Physicochemical and Practical Considerations
Table 1: Comparative Data
| Compound Name | CAS No. | Molecular Weight (g/mol) | Substituents | Storage | Purity |
|---|---|---|---|---|---|
| 2-Phenyl-... hydrochloride | 943145-62-8 | 265.74 | Phenyl | Room Temp | N/A |
| 2-(3-Methoxyphenyl)-... hydrochloride | N/A | 295.76 | 3-Methoxyphenyl | Discontinued | ≥95% |
| 2-Cyclopropyl-3-methyl-... hydrochloride | 1779125-98-2 | 243.73 | Cyclopropyl, Methyl | 2–8°C | N/A |
| 2-Methyl-... hydrochloride | 1707358-66-4 | 203.7 | Methyl | Room Temp | 95% |
Research and Application Implications
- Biological Activity : Methoxy groups may enhance hydrogen bonding in target proteins, while phenyl groups favor π-π stacking interactions .
- Synthetic Accessibility : Discontinued products (e.g., 2-(3-methoxyphenyl)) suggest synthetic challenges or low demand .
- Customization : Substitutions at the 2-position allow tuning of lipophilicity (e.g., cyclopropyl for metabolic stability) .
Biological Activity
2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a novel heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O·HCl. The compound features a spiro structure that incorporates a phenyl group and a triazaspirodecane core, which contributes to its biological properties. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications in research and industry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Mitochondrial Permeability Transition Pore (mPTP) : Recent studies indicate that this compound acts as an inhibitor of mPTP opening, a mechanism implicated in myocardial cell death during reperfusion injury. By inhibiting mPTP opening, the compound helps preserve mitochondrial integrity and ATP production during ischemic events .
- Enzyme Interaction : The compound may modulate the activity of various enzymes involved in cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as cancer and cardiovascular diseases .
Anticancer Properties
Research into the anticancer potential of this compound has shown promising results:
- Cell Viability : In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Myocardial Infarction Model : In animal models of myocardial infarction, administration of this compound during reperfusion significantly reduced apoptotic rates in cardiac tissues and improved overall cardiac function .
- Cancer Treatment : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent reductions in cell viability and increased apoptosis markers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Similar spiro structure | Moderate anticancer activity | Lacks hydrochloride salt |
| 2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | Contains trifluoromethoxy group | Enhanced antimicrobial properties | Different chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
